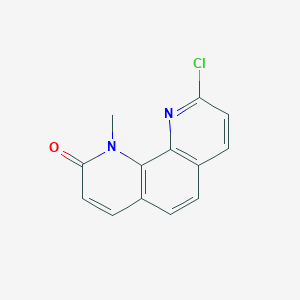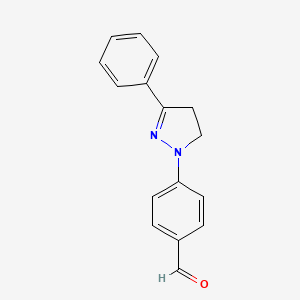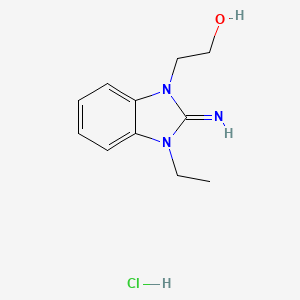
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol
Übersicht
Beschreibung
“2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol” is a chemical compound with the molecular formula C7H14O3 . It is also known by other names such as “4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane” and “2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethan-1-ol” among others .
Synthesis Analysis
The synthesis of this compound has been studied in the context of green chemistry. One approach involves the use of solid acid catalysts, which can be recovered and reused, improving productivity .Molecular Structure Analysis
The molecular structure of this compound includes a dioxolane ring, which is a five-membered ring with two oxygen atoms. The compound also contains two methyl groups attached to one of the carbon atoms in the ring, and an ethanol group attached to another carbon atom in the ring .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, it has been used in the preparation of (prop-2-ynyloxy)ethyl-tethered dioxolanes via O-propargylation . It has also been used as an intermediate in the total synthesis of rugulactone .Physical And Chemical Properties Analysis
The compound has a molecular weight of 146.18 g/mol . It has a density of 1.031 g/mL at 25 °C . Other properties such as boiling point, vapor pressure, and flash point are not specified in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Bio-Based Solvents
- Field : Green Chemistry
- Application : “2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol” can be synthesized from glycerol and used as a bio-based solvent . This is part of a broader effort to develop safer, more sustainable solvents to replace traditional ones, many of which have sustainability and toxicity issues .
- Method : The development of new bio-based solvents involves a 10-step method, which includes in silico modeling of Hansen solubility parameters (HSPs), experimental Kamlet–Abboud–Taft parameters, a selection of green synthetic routes, application testing, and toxicity measurements .
- Results : The case study on methyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate (MMC), which can be synthesized from glycerol, highlights the challenges that the chemical industry faces in the development of new bio-based solvents .
Organic Intermediates
- Field : Organic Chemistry
- Application : “®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol” can be used to prepare other organic compounds .
- Method : Specific methods of application or experimental procedures were not provided in the source .
- Results : The compound can be used to prepare “®-2,2-Dimethyl-4-benzoxymethyl-1,3-dioxolane”, “((S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate)-1,3-dioxolane”, and "(S)-Glyceraldehyde acetonide" .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(2)9-5-6(10-7)3-4-8/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEZYENJAMOWHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400965 | |
| Record name | 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol | |
CAS RN |
5754-34-7 | |
| Record name | 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

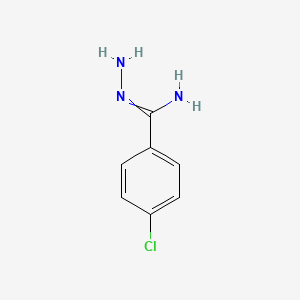
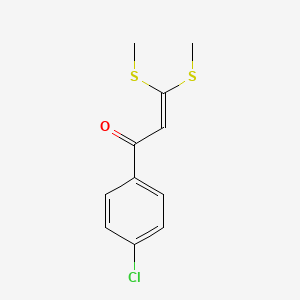
![Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B1351269.png)
![1-(7-Methylthieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B1351271.png)
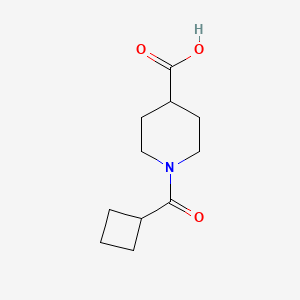

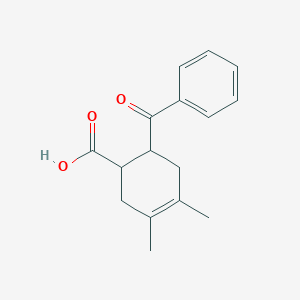
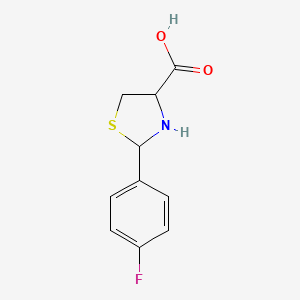
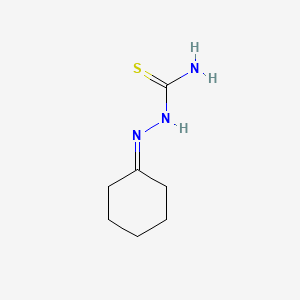
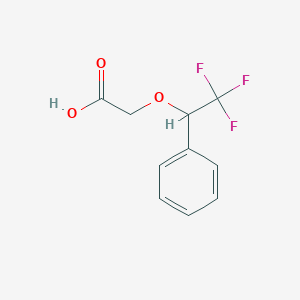
![3-(4-Fluorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B1351310.png)
